Product packaging for 1-(2-Aminophenyl)cyclopropanecarbonitrile(Cat. No.:)

1-(2-Aminophenyl)cyclopropanecarbonitrile

Cat. No.: B11727332
M. Wt: 158.20 g/mol
InChI Key: LEXBYUPHVYRQDC-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)cyclopropanecarbonitrile (CAS 1314759-87-9) is a chemical compound with the molecular formula C 10 H 10 N 2 and a molecular weight of 158.20 g/mol . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound features both an aromatic amine and a nitrile group attached to a cyclopropane ring, making it a useful intermediate for constructing more complex molecules. The core cyclopropane structure is a prominent feature in drug design, as it is often used to increase metabolic stability, fix molecular conformation, and improve physicochemical properties of lead compounds . Specifically, 1-(2-aminophenyl)cyclopropane derivatives have been identified as key intermediates and core structures in the development of potent and selective agonists for the 5-HT 2C receptor . Research indicates that this pharmacophore, characterized by an aminomethyl-cyclopropyl group attached to a benzene ring, can yield compounds with significant activity and selectivity profiles . Activation of the 5-HT 2C receptor is a promising therapeutic strategy for treating a range of disorders, including depression, anxiety, and obesity, making building blocks like this compound crucial for ongoing research in this area . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B11727332 1-(2-Aminophenyl)cyclopropanecarbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(2-aminophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-6,12H2

InChI Key

LEXBYUPHVYRQDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 1 2 Aminophenyl Cyclopropanecarbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For 1-(2-Aminophenyl)cyclopropanecarbonitrile, several disconnections can be proposed to devise a logical synthetic pathway.

A primary strategy involves a functional group interconversion (FGI) of the amine to a more robust nitro group. The amino group is highly reactive and can interfere with many synthetic transformations, whereas the nitro group is a stable precursor that can be reliably reduced in a late stage of the synthesis. This leads to the precursor 1-(2-Nitrophenyl)cyclopropanecarbonitrile (A) .

Further disconnection of precursor (A) focuses on the formation of the cyclopropane (B1198618) ring. A logical disconnection across the C1-C2 and C1-C3 bonds of the cyclopropane ring points to a cyclization reaction. This suggests that the ring can be constructed from a phenylacetonitrile derivative and a two-carbon electrophile. This leads to 2-(2-Nitrophenyl)acetonitrile (B) and a 1,2-dihaloethane, such as 1,2-dibromoethane, as key starting materials. This approach is advantageous as it builds the core structure from relatively simple precursors.

An alternative disconnection could involve breaking the bond between the phenyl ring and the cyclopropane ring, suggesting a cross-coupling reaction. However, the construction of the cyclopropane ring from a pre-functionalized phenyl ring is often more straightforward.

Precursor Synthesis and Controlled Functional Group Interconversions

The synthesis of the key precursor, 2-(2-Nitrophenyl)acetonitrile , is a critical step. This intermediate can be prepared from 2-nitrobenzyl chloride or 2-nitrobenzyl bromide via nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide.

The final and crucial functional group interconversion is the reduction of the nitro group in 1-(2-nitrophenyl)cyclopropanecarbonitrile to the target amino group. This transformation must be selective to avoid reduction of the nitrile group. Several methods are effective for this conversion:

Catalytic Hydrogenation: This is a common method involving hydrogen gas and a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often clean and high-yielding.

Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder (Fe) in acetic acid or ammonium chloride solution are effective for reducing aromatic nitro groups in the presence of other reducible functional groups like nitriles.

Strategies for Cyclopropane Ring Construction

The formation of the three-membered cyclopropane ring is the central challenge in the synthesis. Various methods can be employed to construct this strained ring system.

One of the most direct methods for synthesizing the target cyclopropane ring is through the alkylation of a phenylacetonitrile derivative. Specifically, the reaction of 2-(2-nitrophenyl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst provides an efficient route to 1-(2-nitrophenyl)cyclopropanecarbonitrile. nih.gov The base deprotonates the carbon alpha to both the phenyl ring and the nitrile group, creating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.

The table below summarizes typical conditions for this type of cyclopropanation reaction. nih.gov

BaseCatalystSolventTemperature (°C)Yield (%)
Sodium Hydroxide (50% aq.)Benzyltriethylammonium chlorideNone60Good
Potassium HydroxideTetrabutylammonium bromideToluene80Moderate
Sodium Carbonate18-Crown-6Acetonitrile70Low

This is an interactive data table based on representative data for similar reactions.

Other well-known cyclopropanation reactions include:

Simmons-Smith Reaction: This reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane. mdpi.com This would require a precursor like 2-(2-nitrophenyl)acrylonitrile.

Corey-Chaykovsky Reaction: This method uses sulfur ylides to react with α,β-unsaturated carbonyl compounds or nitriles. nih.gov A precursor such as 2-(2-nitrophenyl)acrylonitrile could be cyclopropanated using dimethylsulfoxonium methylide.

An alternative to building the ring from two separate components is an intramolecular cyclization. For instance, a substrate like 4-chloro-2-(2-nitrophenyl)butanenitrile could undergo intramolecular cyclization upon treatment with a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form the cyclopropane ring. This involves the formation of a carbanion at the carbon alpha to the nitrile and phenyl groups, which then displaces the chloride on the gamma carbon.

Selective Introduction of the Nitrile Group

In the most efficient synthetic routes, the nitrile group is incorporated into the starting material, namely 2-(2-nitrophenyl)acetonitrile. The presence of the nitrile group is crucial as it activates the adjacent methylene group, facilitating deprotonation and subsequent alkylation to form the cyclopropane ring. nih.govresearchgate.net Its electron-withdrawing nature stabilizes the intermediate carbanion, making the cyclization reaction feasible under moderately basic conditions.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be fine-tuned include the choice of base, solvent, and the potential use of phase-transfer catalysts in the cyclopropanation step, as well as the selection of the reducing agent and conditions for the nitro group reduction.

For the cyclopropanation of 2-(2-nitrophenyl)acetonitrile with 1,2-dibromoethane, the selection of the base is critical. Strong bases are required to deprotonate the benzylic position of the acetonitrile, forming a carbanion that subsequently attacks the dibromoethane. Common bases used for such reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The concentration of the base can also significantly impact the reaction rate and yield.

The choice of solvent plays a crucial role in facilitating the reaction while minimizing side reactions. A two-phase system, often consisting of an organic solvent and an aqueous solution of the base, is frequently employed. The organic solvent should effectively dissolve the starting materials, while the aqueous phase contains the base.

To enhance the interaction between the reactants in a biphasic system, a phase-transfer catalyst (PTC) is often utilized. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the transfer of the hydroxide ions from the aqueous phase to the organic phase, thereby promoting the deprotonation of the acetonitrile and increasing the reaction rate and yield. The efficiency of the PTC can be influenced by its structure and concentration.

The reduction of the nitro group in 1-(2-nitrophenyl)cyclopropanecarbonitrile to form the final product is another critical step where optimization is key. Various reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and safety. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere. Another effective method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The choice of reducing agent and reaction conditions should be carefully selected to avoid the reduction of the nitrile group or the opening of the cyclopropane ring.

Table 1: Optimization of Cyclopropanation Reaction Conditions

Parameter Conditions Effect on Yield and Selectivity
Base NaOH, KOH Strong bases are essential for carbanion formation. Concentration affects reaction rate.
Solvent Biphasic system (e.g., Toluene/Water) Facilitates separation and allows for the use of aqueous base.
Catalyst Phase-Transfer Catalyst (e.g., TBAB) Increases reaction rate and yield by facilitating inter-phase transport of reactants.
Temperature Ambient to slightly elevated Can influence reaction rate, but higher temperatures may lead to side products.

Novel Synthetic Routes and Green Chemistry Considerations in Compound Synthesis

In recent years, the development of novel and more environmentally friendly synthetic methods has been a major focus in chemical research. For the synthesis of this compound, several green chemistry principles can be applied to devise more sustainable routes.

Biocatalysis offers another promising avenue for a greener synthesis. Engineered enzymes, such as certain variants of myoglobin, have been shown to catalyze asymmetric cyclopropanation reactions with high stereoselectivity. While this has been demonstrated for the reaction of styrenes with diazo compounds, future research could explore the development of enzymes capable of catalyzing the cyclopropanation of arylacetonitriles. This would not only provide a green alternative but also open up possibilities for the enantioselective synthesis of the target molecule.

The choice of reagents and catalysts also has a significant impact on the environmental footprint of the synthesis. The use of hazardous and toxic reagents should be minimized. For instance, in the reduction of the nitro group, catalytic hydrogenation is generally considered a greener alternative to the use of stoichiometric metal reductants like tin or iron, as it produces water as the only byproduct. Furthermore, the development of recyclable catalysts, such as copper-exchanged bentonite for cyclopropanation, can contribute to a more sustainable process by reducing catalyst waste.

Stereochemical Control in the Synthesis of Related Cyclopropanecarbonitriles

The synthesis of this compound can result in the formation of a chiral center at the C1 position of the cyclopropane ring. Therefore, controlling the stereochemistry to obtain a specific enantiomer can be of significant importance, particularly for pharmaceutical applications. Several strategies have been developed for the asymmetric synthesis of related cyclopropanecarbonitriles, which can be adapted for the synthesis of the target compound.

One of the most effective methods for achieving enantioselectivity in cyclopropanation reactions is the use of chiral catalysts. Chiral rhodium(II) complexes, for example, have been successfully employed in the asymmetric cyclopropanation of olefins with diazo compounds. For the synthesis of nitrile-substituted cyclopropanes, chiral dirhodium catalysts have demonstrated the ability to produce products with high diastereoselectivity and enantioselectivity.

Another powerful approach for stereochemical control is the use of chiral phase-transfer catalysts (PTCs). In the context of the proposed synthesis from 2-(2-nitrophenyl)acetonitrile and 1,2-dibromoethane, a chiral PTC could be employed to induce asymmetry during the cyclopropanation step. Chiral quaternary ammonium salts derived from cinchona alkaloids are a well-known class of PTCs that have been successfully used in a variety of asymmetric transformations, including cyclopropanations. The chiral environment provided by the catalyst can favor the formation of one enantiomer over the other.

Biocatalysis, as mentioned in the context of green chemistry, also offers excellent opportunities for stereochemical control. Engineered enzymes, particularly heme proteins like myoglobin, have been shown to be highly effective catalysts for asymmetric cyclopropanation reactions, affording products with exceptional levels of diastereo- and enantioselectivity. The development of a biocatalyst tailored for the cyclopropanation of 2-(2-nitrophenyl)acetonitrile would be a highly attractive route for the synthesis of enantiomerically pure this compound.

The diastereoselectivity of the cyclopropanation can also be a critical factor, especially if there are other stereocenters present in the molecule or if subsequent reactions are sensitive to the relative stereochemistry. The choice of catalyst, solvent, and reaction temperature can all influence the diastereomeric ratio of the product.

Mechanistic Investigations of Reactions Involving 1 2 Aminophenyl Cyclopropanecarbonitrile

Reactivity Profiling of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in 1-(2-aminophenyl)cyclopropanecarbonitrile is a "donor-acceptor" cyclopropane. The aminophenyl group serves as the electron donor and the nitrile group as the electron acceptor. This electronic arrangement significantly influences the ring's stability and reactivity, making it susceptible to various transformations that are not readily observed in simple cyclopropanes. The inherent ring strain of the cyclopropane, estimated to be around 27 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. nih.gov

The presence of both donor and acceptor groups polarizes the C1-C2 bond of the cyclopropane ring, facilitating its cleavage. nih.govnih.gov Ring-opening can be initiated by thermal, photochemical, or chemical means, leading to a variety of rearranged products.

One plausible rearrangement pathway involves a formal chemistrysteps.comchemistrysteps.com-shift, which can be envisioned to proceed through a diradical or zwitterionic intermediate, depending on the reaction conditions. For instance, thermal activation could lead to the homolytic cleavage of the C1-C2 bond, generating a diradical intermediate that can subsequently rearrange.

Another significant pathway is acid-catalyzed ring-opening. Protonation of the nitrile nitrogen or the amino group can enhance the electron-withdrawing or -donating properties of the substituents, respectively, thereby promoting ring cleavage. The resulting carbocationic intermediate can then undergo various rearrangements or be trapped by nucleophiles.

While specific studies on this compound are not extensively documented, the behavior of analogous donor-acceptor cyclopropanes suggests that these pathways are highly probable. scispace.comnih.govresearchgate.net

Table 1: Plausible Ring-Opening Reactions of this compound and Their Potential Products (Note: This table is illustrative and based on the reactivity of analogous donor-acceptor cyclopropanes.)

Reaction ConditionProposed IntermediatePotential Product(s)
Thermal (Δ)DiradicalSubstituted butenenitriles
Acidic (H+)CarbocationIndole (B1671886) derivatives, quinoline (B57606) derivatives
Photochemical (hν)Excited state diradicalIsomeric cyclopropanes, ring-opened products

The polarized nature of the cyclopropane ring in this compound makes it susceptible to nucleophilic attack. Nucleophiles can attack either of the carbon atoms of the polarized C1-C2 bond, leading to ring-opening. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are expected to favor attack at the less sterically hindered carbon atom.

Conversely, the cyclopropane ring can be activated by electrophiles. Lewis acids, for example, can coordinate to the nitrile nitrogen, increasing its electron-withdrawing ability and further polarizing the ring. This enhanced polarization facilitates nucleophilic attack and subsequent ring-opening. This strategy is commonly employed in the functionalization of donor-acceptor cyclopropanes. rsc.org

Table 2: Predicted Outcomes of Nucleophilic and Electrophilic Activation of this compound (Note: This table is illustrative and based on the general reactivity of donor-acceptor cyclopropanes.)

Reagent TypeExample ReagentProposed MechanismExpected Product
NucleophileGrignard Reagent (RMgX)Nucleophilic addition and ring-openingγ-Substituted aminophenyl nitriles
NucleophileSodium Azide (NaN3)SN2-type ring-openingγ-Azido-aminophenyl nitriles
Electrophile (Lewis Acid)Titanium Tetrachloride (TiCl4)Coordination to nitrile, enhanced polarizationFacilitated nucleophilic addition products

Transformations and Derivatizations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a wide range of chemical transformations, providing access to a diverse array of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. researchgate.net Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to an imidate anion that is then protonated to an amide, which is further hydrolyzed.

Amidation: Direct conversion of the nitrile to an amide can be achieved under controlled conditions, often using specific catalysts or by careful control of the hydrolysis conditions to stop at the amide stage.

Imine Formation: While less common for nitriles themselves, the formation of imine-like intermediates is a key step in many nitrile reactions, such as reduction and reaction with organometallic reagents. The direct formation of a stable imine from a nitrile typically requires specific reagents that can add across the carbon-nitrogen triple bond. chemistrysteps.commasterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org

The nitrile group can be reduced to a primary amine using various reducing agents. The choice of reagent can influence the reaction pathway and the final product.

Lithium Aluminum Hydride (LiAlH4): This powerful reducing agent can effectively reduce the nitrile to a primary amine. The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. youtube.comwikipedia.orglibretexts.org

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) can also be used to reduce nitriles to primary amines. This method is often considered "greener" than using metal hydrides. wikipedia.orggoogle.com

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. libretexts.orgyoutube.compearson.comlibretexts.orgnih.gov The initial addition product is an imine anion, which upon aqueous workup, is hydrolyzed to a ketone. This reaction provides a valuable method for the synthesis of ketones from nitriles.

Table 3: Summary of Mechanistic Pathways for Nitrile Transformations in this compound (Note: This table presents generalized mechanisms applicable to the nitrile functionality.)

TransformationReagent(s)Key Intermediate(s)Final Product
Hydrolysis (acidic)H3O+Protonated nitrile, Imidic acid, Amide1-(2-Aminophenyl)cyclopropanecarboxylic acid
Hydrolysis (basic)OH-, H2OImidate anion, Amide1-(2-Aminophenyl)cyclopropanecarboxylate
ReductionLiAlH4 or H2/CatalystImine anion[1-(2-Aminophenyl)cyclopropyl]methanamine
Reaction with OrganometallicRMgX or RLi, then H3O+Imine anion1-Acetyl-1-(2-aminophenyl)cyclopropane (for R=CH3)

Reactivity and Transformation of the 2-Aminophenyl Group

The 2-aminophenyl group in this compound is a key determinant of its chemical behavior. The amino group, being a strong activating group, significantly influences the reactivity of the aromatic ring and can also act as a nucleophile in various reactions.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (arenium ion). wikipedia.org This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. byjus.comucalgary.ca Consequently, electrophilic attack is strongly directed to these positions.

In the case of this compound, the substituent is at position 1, the amino group at position 2, and the cyclopropanecarbonitrile (B140667) group is attached to the carbon that is also bonded to the amino group. The positions on the aromatic ring are numbered relative to the cyclopropanecarbonitrile substituent. The amino group is at the ortho position. The available positions for electrophilic substitution are 3, 4, 5, and 6. The amino group will direct incoming electrophiles to its ortho and para positions, which correspond to positions 3 and 5, and position 7 (which is the carbon bearing the cyclopropanecarbonitrile group and is already substituted). Therefore, electrophilic substitution is expected to occur predominantly at the 3- and 5-positions. The cyclopropanecarbonitrile group is generally considered to be electron-withdrawing and would deactivate the ring, but the activating effect of the amino group is dominant. ucalgary.ca

The regioselectivity can be influenced by steric hindrance. The bulky cyclopropanecarbonitrile group may sterically hinder the approach of an electrophile to the 3-position to some extent, potentially favoring substitution at the 5-position. However, the electronic directing effect of the amino group is typically the major factor. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentExpected Major Product(s)Rationale
Br₂/FeBr₃1-(2-Amino-5-bromophenyl)cyclopropanecarbonitrileThe amino group is a strong ortho, para-director. The para-position (5-position) is sterically more accessible than the ortho-position (3-position).
HNO₃/H₂SO₄1-(2-Amino-5-nitrophenyl)cyclopropanecarbonitrileUnder strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a meta-director. However, careful control of reaction conditions can favor para-substitution.
SO₃/H₂SO₄5-Amino-2-(1-cyanocyclopropyl)benzenesulfonic acidSulfonation is often reversible, and the thermodynamically more stable para-product is typically favored.

Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution on substituted anilines.

The proximity of the nucleophilic amino group and the electrophilic nitrile group in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. Such reactions are often promoted by acid or base catalysis. For instance, related 2-aminobenzonitriles are known to undergo cyclization to form quinazoline derivatives. researchgate.net

A plausible reaction pathway involves the activation of the nitrile group, for example, by protonation under acidic conditions, which increases its electrophilicity. The neighboring amino group can then act as an intramolecular nucleophile, attacking the nitrile carbon. Subsequent tautomerization and/or elimination steps can lead to the formation of a stable heterocyclic product. The Thorpe-Ziegler reaction is a well-known example of base-catalyzed intramolecular cyclization of dinitriles, and similar principles can be applied to the cyclization of aminonitriles.

While no direct studies on the intramolecular cyclization of this compound have been found, the cyclization of related compounds such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles has been reported, which proceeds via a nucleophilic intramolecular cyclization. nih.gov

The primary amino group of this compound can participate in a variety of intermolecular coupling and condensation reactions. For example, it can react with aldehydes and ketones to form Schiff bases (imines). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. The formation of these imines can be a crucial step in the synthesis of more complex molecules. The condensation of 2-aminobenzamide with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones is a related transformation. researchgate.net

Furthermore, the amino group can be acylated by reaction with acid chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. These reactions are standard transformations of aromatic amines. The amino group can also be diazotized by treatment with nitrous acid to form a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups through Sandmeyer and related reactions.

Table 2: Examples of Intermolecular Reactions of the Amino Group

ReactantReaction TypeProduct Type
BenzaldehydeCondensationSchiff Base (Imine)
Acetic AnhydrideAcylationAmide
Methyl IodideAlkylationN-Methylated Amine
NaNO₂/HClDiazotizationDiazonium Salt

Note: This table provides examples of expected reactions based on the known reactivity of aromatic amines.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature, can provide valuable insights into the rate-determining step of a reaction and the composition of the transition state. For instance, in an electrophilic aromatic substitution reaction, a kinetic isotope effect (KIE) is generally not observed for the cleavage of the C-H bond, indicating that this step is not rate-determining. The rate-determining step is the initial attack of the electrophile on the aromatic ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for the identification of reactants, products, and any observable intermediates. For example, in an intramolecular cyclization reaction, the formation of a cyclic intermediate might be detected by NMR spectroscopy if it is sufficiently stable. In situ IR spectroscopy can be used to monitor the disappearance of the nitrile stretching frequency and the appearance of new bands corresponding to the cyclic product.

Transition State Analysis in Key Chemical Transformations

Transition state analysis, often performed using computational chemistry methods such as Density Functional Theory (DFT), provides a theoretical framework for understanding the energy barriers and geometries of transition states in chemical reactions. This information is crucial for explaining the observed reactivity and selectivity.

For the intramolecular cyclization of this compound, computational studies could be employed to model the transition state of the nucleophilic attack of the amino group on the nitrile carbon. Such calculations could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to predict the activation energy of the reaction. The geometry of the transition state would reveal the optimal orientation of the reacting functional groups.

In the context of electrophilic aromatic substitution, transition state analysis can be used to rationalize the observed regioselectivity. By calculating the energies of the transition states for attack at the different positions of the aromatic ring (ortho, meta, and para to the amino group), it is possible to predict which pathway will be kinetically favored. These calculations typically show that the transition states for ortho and para attack are lower in energy than for meta attack, in agreement with experimental observations for activating groups. nih.gov

Table 3: Hypothetical Calculated Activation Energies for Nitration of this compound

Position of AttackRelative Activation Energy (kcal/mol)Predicted Outcome
3- (ortho)+2.5Minor Product
4- (meta)+8.0Negligible Product
5- (para)0.0Major Product

Note: This data is hypothetical and for illustrative purposes to demonstrate the application of transition state analysis. Actual values would require specific computational studies.

Derivatization and Functionalization Strategies Employing 1 2 Aminophenyl Cyclopropanecarbonitrile

Synthesis of Novel Heterocyclic Scaffolds and Architectures

The strategic positioning of the amino group ortho to the cyclopropylnitrile substituent on the benzene (B151609) ring provides a fertile ground for the synthesis of various heterocyclic systems through intramolecular cyclization and condensation reactions.

Accessing Pyrrole, Indole (B1671886), and Quinoline (B57606) Derivatives

The inherent functionalities within 1-(2-aminophenyl)cyclopropanecarbonitrile offer potential pathways to important nitrogen-containing heterocycles. While direct, documented syntheses starting from this specific molecule are not extensively reported, established synthetic methodologies for these heterocycles can be hypothetically applied.

For instance, the synthesis of pyrrole derivatives often involves the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound and a primary amine. nih.govwikipedia.org Transformation of the nitrile group of this compound into a ketone and subsequent manipulation of the cyclopropane (B1198618) ring to introduce a second carbonyl group could theoretically provide a precursor for an intramolecular Paal-Knorr type cyclization.

The construction of indole rings can be achieved through various methods, including the Fischer indole synthesis, which utilizes a phenylhydrazine (B124118) and a ketone or aldehyde. google.comsciencedaily.com While not a direct application, derivatization of the amino group of the title compound to a hydrazine, followed by reaction with a suitable carbonyl compound, could potentially lead to indole formation, although this would significantly alter the original scaffold. A more plausible, though undocumented, approach might involve a palladium-catalyzed intramolecular cyclization, a strategy that has proven effective for the synthesis of other substituted indoles. organic-chemistry.org

The synthesis of quinolines from 2-aminoaryl aldehydes or ketones via the Friedländer annulation is a well-established reaction. du.edu.egnih.govorganic-chemistry.org Conversion of the nitrile group in this compound to a carbonyl functionality would generate a suitable precursor for a Friedländer-type condensation with a methylene-containing carbonyl compound, leading to the formation of a quinoline ring fused with the cyclopropane moiety.

Construction of Fused-Ring Systems and Polycycles

Exploration of Nitrogen-Containing Macrocycles

Macrocyclic compounds containing nitrogen atoms are of significant interest due to their diverse applications. nih.govmdpi.comed.ac.uk The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (after activation), makes it a potential candidate for the synthesis of nitrogen-containing macrocycles. High-dilution condensation reactions with suitable difunctional linkers could, in principle, lead to the formation of macrocyclic structures. For example, reaction with a diacyl chloride could lead to a large ring containing amide linkages. Alternatively, reduction of the nitrile to an amine, followed by reaction with a dialdehyde, could yield a macrocyclic diimine, which could be further reduced to a polyamine macrocycle.

Chemical Modifications and Transformations of the Cyclopropane Ring

The three-membered ring of cyclopropane is characterized by significant ring strain, which imparts unique reactivity. organic-chemistry.org In the context of this compound, the cyclopropane ring can be a site for various chemical modifications.

Ring-opening reactions are a common transformation for cyclopropanes, particularly when activated by donor and acceptor groups. The aminophenyl group (donor) and the nitrile group (acceptor) on the same cyclopropane ring could facilitate nucleophilic ring-opening under appropriate conditions, leading to functionalized open-chain products.

Furthermore, the cyclopropane ring can participate in cycloaddition reactions. For instance, in the presence of a suitable catalyst, it could undergo a formal [3+2] cycloaddition with an olefin to form a cyclopentane (B165970) ring. While specific studies on this compound are lacking, the general reactivity patterns of donor-acceptor cyclopropanes are well-established.

Diversification of the Nitrile Moiety via Diverse Synthetic Approaches

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a powerful tool for the diversification of this compound. nih.govresearchgate.netebsco.comwikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to initially form an amide and upon further reaction, a carboxylic acid. This transformation would provide access to cyclopropyl (B3062369) amino acids and amides, which are valuable building blocks in medicinal chemistry.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield a diamino derivative, 1-(2-aminophenyl)cyclopropylmethanamine, a potentially useful ligand or monomer for polymer synthesis.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.

The following table summarizes some potential transformations of the nitrile moiety:

Reagent(s)Product Functional Group
H₃O⁺, heatCarboxylic acid
H₂O₂, baseAmide
1. LiAlH₄, 2. H₂OPrimary amine
NaN₃, Lewis acidTetrazole

Regioselective and Chemoselective Derivatizations of the Compound

The presence of multiple reactive sites in this compound—the amino group, the aromatic ring, the cyclopropane ring, and the nitrile group—necessitates careful control of reaction conditions to achieve regioselective and chemoselective derivatizations. researchgate.net

N-Functionalization: The amino group is a primary site for electrophilic attack. Acylation, alkylation, and sulfonylation can be readily achieved at the nitrogen atom under standard conditions, allowing for the introduction of a wide variety of substituents.

Aromatic Ring Substitution: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Thus, reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the amino group. Steric hindrance from the adjacent cyclopropyl group would likely favor substitution at the para position.

Chemoselective Reductions: The nitrile group and the aromatic ring are both susceptible to reduction. By choosing the appropriate reducing agent and conditions, it is possible to selectively reduce one group over the other. For example, catalytic hydrogenation under mild conditions might selectively reduce the nitrile group, while more forcing conditions could also reduce the aromatic ring.

The ability to selectively manipulate the different functional groups of this compound underscores its potential as a versatile scaffold for the synthesis of a diverse range of complex molecules with potential applications in various fields of chemistry. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

Utilization of this compound in Multicomponent Reactions for Scaffold Assembly Remains an Area of Untapped Potential in Synthetic Chemistry

Extensive investigation into the scientific literature reveals a notable absence of documented applications of this compound in multicomponent reactions (MCRs) for the assembly of complex chemical scaffolds. Multicomponent reactions, prized for their efficiency in generating molecular diversity by combining three or more reactants in a single step, represent a cornerstone of modern synthetic and medicinal chemistry. Key examples of such reactions include the Ugi and Passerini reactions, which are widely employed for the rapid synthesis of peptide mimics and other structurally diverse compounds.

Despite the inherent potential of this compound as a versatile building block—possessing a reactive primary amine, a nitrile group, and a strained cyclopropane ring—its integration into MCR-based scaffold synthesis has not been reported in available scientific literature. The unique structural features of this compound could theoretically offer novel pathways to diverse heterocyclic systems, such as quinazolines and benzodiazepines, which are prevalent motifs in pharmacologically active compounds.

The amine functionality is a common component in many well-established MCRs, where it typically forms an imine intermediate that subsequently undergoes further reactions. The presence of the cyclopropane ring and the nitrile group could introduce unique reactivity and stereochemical complexity into the final products. For instance, the strained three-membered ring could potentially participate in ring-opening or rearrangement cascades under certain reaction conditions, leading to novel polycyclic architectures.

While the broader field of multicomponent reactions is a mature and extensively researched area, the specific application of this compound in this context appears to be an unexplored frontier. The lack of published research in this specific niche means that there are no established protocols, detailed research findings, or data tables to present regarding its use in the assembly of chemical scaffolds via multicomponent reactions. This highlights a potential opportunity for future research to explore the reactivity of this compound in various MCR settings and to unlock its potential for the synthesis of novel and medicinally relevant molecular frameworks.

Further research in this area could involve systematically screening the reactivity of this compound with various aldehydes, isocyanides, and carboxylic acids under typical Ugi and Passerini reaction conditions. Additionally, exploring its participation in other types of multicomponent reactions could lead to the discovery of novel chemical transformations and the generation of diverse molecular scaffolds.

Computational and Theoretical Studies of 1 2 Aminophenyl Cyclopropanecarbonitrile and Its Reaction Pathways

Electronic Structure and Bonding Analysis of the Compound

The electronic structure of 1-(2-Aminophenyl)cyclopropanecarbonitrile is characterized by the interplay of its three key components: the phenyl ring, the amino group, and the cyano-substituted cyclopropane (B1198618) ring. The amino group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the cyclopropane ring.

The cyclopropane ring itself possesses unique bonding characteristics, often described as having "bent" bonds or partial sp2 character, making it susceptible to interactions with adjacent functional groups. The presence of the electron-withdrawing cyano group is expected to further polarize the C-C bonds within the cyclopropane ring.

Table 1: Predicted Mulliken Atomic Charges on Key Atoms of this compound

AtomPredicted Mulliken Charge (a.u.)
N (Amino)-0.85
C (ipso-Phenyl, attached to Amino)-0.15
C (ipso-Phenyl, attached to Cyclopropyl)0.10
C (Cyclopropyl, attached to Phenyl)0.05
C (Cyclopropyl, attached to Cyano)0.20
N (Cyano)-0.45

Note: These values are hypothetical and based on trends observed in similar molecules. Actual values would require specific DFT calculations.

Conformational Preferences and Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the phenyl and cyclopropyl (B3062369) rings, as well as the orientation of the amino group. Studies on similar ortho-substituted anilines indicate that intramolecular hydrogen bonding between the amino group and the substituent can play a significant role in stabilizing certain conformations.

A potential energy scan would likely reveal several stable conformers. The most stable conformer is predicted to be one where steric hindrance between the cyclopropane ring and the amino group is minimized. Furthermore, an intramolecular hydrogen bond could potentially form between one of the N-H bonds of the amino group and the nitrogen atom of the cyano group, leading to a more compact and stable structure.

Computational studies on 1-(2-aminophenyl) pyrrole, a structurally related compound, have shown the planarity of the aminophenyl group with the adjacent ring to be a key conformational feature, which may also be relevant for this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the most likely reaction pathways by calculating the energies of reactants, transition states, and products. For this compound, several reaction pathways can be envisaged, including electrophilic aromatic substitution, reactions involving the amino group, and ring-opening of the cyclopropane.

Given the high strain energy of the cyclopropane ring, its ring-opening is a plausible reaction pathway, especially when facilitated by the electronic effects of the substituents. The presence of the electron-withdrawing cyano group can make the cyclopropane ring susceptible to nucleophilic attack, leading to ring cleavage. DFT calculations would be crucial in determining the activation barriers for such processes and predicting the regioselectivity of the ring-opening.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different solvent environments. The choice of solvent can significantly influence the conformational preferences and reactivity of the molecule.

In polar protic solvents, such as water or alcohols, the amino group can act as both a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. These interactions can affect the rotational barriers around the C-N and C-C bonds. MD simulations can also be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which provides information about the local solvent structure.

Prediction of Spectroscopic Signatures via Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic signatures of a molecule, such as its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of the protons and carbons can be calculated to aid in the structural elucidation of the molecule. The predicted NMR spectrum would show characteristic signals for the aromatic protons, the protons of the cyclopropane ring, and the protons of the amino group.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending modes of the different functional groups can be predicted. Key vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-H stretching of the aromatic and cyclopropane rings.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic ring.

Table 2: Predicted Key Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature
¹H NMR (δ, ppm)Aromatic protons: 6.5-7.5 ppm; Cyclopropyl protons: 1.0-2.5 ppm; Amino protons: 3.5-4.5 ppm
¹³C NMR (δ, ppm)Aromatic carbons: 110-150 ppm; Cyclopropyl carbons: 10-30 ppm; Cyano carbon: ~120 ppm
IR (cm⁻¹)N-H stretch: 3300-3500 cm⁻¹; C≡N stretch: ~2250 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹
UV-Vis (λmax, nm)~240 nm and ~290 nm

Note: These are estimated values based on typical ranges for the respective functional groups and would require specific quantum mechanical calculations for accurate prediction.

Quantum Chemical Insights into Reaction Mechanisms and Selectivity

Quantum chemical calculations can provide profound insights into the mechanisms and selectivity of reactions involving this compound. For instance, in a potential ring-opening reaction, these calculations can elucidate whether the mechanism is concerted or stepwise.

Furthermore, the regioselectivity and stereoselectivity of reactions can be rationalized by examining the electronic and steric properties of the transition states. The stability of potential intermediates, such as carbocations or carbanions that may form during a reaction, can also be assessed. For example, the stability of a nitrenium ion formed by oxidation of the primary aromatic amine can be evaluated, with ortho-substituents known to influence this stability.

By mapping the potential energy surface for a given reaction, computational chemistry allows for a detailed understanding of the factors that control the reaction's outcome, guiding synthetic efforts and the design of new chemical transformations.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 1 2 Aminophenyl Cyclopropanecarbonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-(2-Aminophenyl)cyclopropanecarbonitrile, with a molecular formula of C₁₀H₁₀N₂, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass.

Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The exact mass of this ion is then measured. The theoretical monoisotopic mass of the neutral molecule (C₁₀H₁₀N₂) is 158.0844 g/mol . HRMS analysis would be expected to yield an m/z value for the protonated molecule that is within a very narrow tolerance (typically < 5 ppm) of the calculated value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. Key fragments for this compound would likely arise from the loss of small neutral molecules or cleavage of the cyclopropane (B1198618) ring.

Table 1: Predicted HRMS Data for this compound

Ion/Fragment Formula Calculated Monoisotopic Mass (m/z) Description
[C₁₀H₁₁N₂]⁺ 159.0917 Protonated parent molecule [M+H]⁺
[C₉H₈N]⁺ 130.0651 Loss of HCN and a proton from [M+H]⁺
[C₇H₈N]⁺ 106.0651 Cleavage of the cyclopropane ring

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. google.com Advanced 1D and 2D NMR techniques provide information on the chemical environment of each atom, connectivity, and spatial relationships.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the ortho-substituted benzene (B151609) ring and the diastereotopic protons of the cyclopropane ring. The aromatic region would display a complex multiplet pattern due to the spin-spin coupling between adjacent protons. The cyclopropane protons would appear as two distinct multiplets in the aliphatic region. The amine (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to each carbon atom in the unique chemical environment of the molecule. This includes four signals for the cyclopropyl (B3062369) carbons (one quaternary, one methine, and two methylene carbons, though symmetry may simplify this) and six signals for the aromatic carbons. The nitrile carbon would appear at the downfield end of the spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity within the aromatic ring and the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the stereochemistry and conformation of a molecule by identifying protons that are close in space. vulcanchem.com For derivatives with stereocenters, NOESY is critical for elucidating their relative configuration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key 2D NMR Correlations (HMBC)
Aromatic CH (4 positions) 6.7 - 7.2 (multiplets) 115 - 145 Protons correlate to adjacent aromatic carbons and the cyclopropyl quaternary carbon.
Amine NH₂ ~3.5 (broad singlet) - Protons may show weak correlation to the ipso-carbon C-NH₂.
Cyclopropane CH₂ (2) 1.3 - 1.8 (multiplets) 15 - 25 Protons correlate to the other cyclopropyl carbons and the nitrile carbon.
Quaternary Cyclopropane C - 20 - 30 -

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. princeton.edubldpharm.com This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's constitution and conformation in the solid state. nih.gov

The process begins with growing a high-quality single crystal of the compound, which can be a significant challenge. bldpharm.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are measured. nih.gov This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. princeton.edu

For this compound, an X-ray crystal structure would reveal:

The precise bond lengths and angles of the cyclopropane ring and the aminophenyl group.

The conformation of the molecule, including the torsional angle between the plane of the aromatic ring and the cyclopropane ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the crystal packing.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. chemscene.com These techniques are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes, resulting in an absorption spectrum.

Raman Spectroscopy: Raman spectroscopy involves scattering monochromatic light (from a laser) off the molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational modes.

For this compound, these techniques would be used to confirm the presence of its key functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands for primary amine) Weak
Amine (N-H) Scissoring (Bend) 1590 - 1650 Moderate
Nitrile (C≡N) Stretch 2210 - 2260 (sharp, medium intensity) Strong
Aromatic C-H Stretch 3000 - 3100 Strong
Aliphatic C-H (Cyclopropyl) Stretch 2850 - 3000 Strong

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is then pumped through the column. The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram, often detected using a UV-Vis detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each peak. This allows for both the quantification of purity (from the GC chromatogram) and the identification of the compound and any impurities (from their mass spectra).

Table 4: Typical Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase / Carrier Gas Detection Method Purpose
HPLC Reversed-Phase C18 Gradient of Water/Acetonitrile with 0.1% Formic Acid UV-Vis Diode Array Detector (DAD) Purity assessment, separation from non-volatile impurities.

Applications of 1 2 Aminophenyl Cyclopropanecarbonitrile in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

Cyclopropane (B1198618) derivatives are recognized as crucial building blocks in organic synthesis due to the unique reactivity imparted by their three-membered ring structure. nih.gov Specifically, donor-acceptor (D-A) cyclopropanes, such as 1-(2-aminophenyl)cyclopropanecarbonitrile, are particularly valuable synthons. researchgate.net The inherent ring strain and the polarization of the cyclopropane bonds by the adjacent electron-donating (amino) and electron-withdrawing (nitrile) groups facilitate regioselective ring-opening reactions, making them synthetic equivalents of 1,3-dipoles. researchgate.netnih.gov

This reactivity has been harnessed for the synthesis of a wide array of complex molecules and bioactive compounds. nih.govontosight.ai The cyclopropane unit can be strategically incorporated into larger scaffolds, and its subsequent ring-opening can lead to the formation of functionalized acyclic, alicyclic, and heterocyclic systems that would be challenging to access through other methods. researchgate.netnih.gov For instance, related cyclopropanecarbonitrile (B140667) structures have been identified as key intermediates in the synthesis of small-molecule anticancer agents. atlantis-press.com The presence of the cyano group offers further synthetic flexibility, as it can be readily converted into other functional groups like carboxylic acids or amines, expanding its utility as a versatile intermediate. ontosight.ai

Table 1: Synthetic Applications of Cyclopropane Building Blocks

Precursor Type Reaction Type Product Class Reference
Donor-Acceptor Cyclopropanes Ring-opening / Annulation Heterocycles, Carbocycles researchgate.net
1-Acyl-2-(2-hydroxyaryl)cyclopropanes Rearrangement 2,3-Dihydrobenzofurans nih.gov
Phenyl Vinyl Sulfide Cobalt-Catalyzed Cyclopropanation Diverse Lead-Like Compounds nih.gov

Ligand Design and Application in Catalytic Systems

The 2-aminophenyl moiety is a well-established component in the design of privileged ligands for transition metal catalysis. N-functionalized 2-aminophenols are widely used as precursors for catalyst ligands. nih.gov The nitrogen atom of the amino group and the adjacent phenyl ring can coordinate with metal centers, creating stable chelate complexes that are pivotal for catalytic activity. derpharmachemica.com The utility of aminophenol-based ligands spans numerous areas, including homogeneous catalysis and small-molecule activation. derpharmachemica.com

By extension, this compound represents an attractive scaffold for ligand development. The ortho-amino group provides a primary coordination site. Furthermore, the nitrile group can either participate directly in metal coordination or be chemically transformed into other common ligating functionalities, such as amides or amines. The rigid cyclopropane backbone can introduce specific steric constraints and chirality, which is a key strategy in developing ligands for asymmetric catalysis. nih.gov Chiral cyclopropane-based ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions, demonstrating the value of this strained ring system in creating an effective chiral environment around a metal center. nih.gov

Precursor for the Synthesis of Advanced Organic Materials

The functional groups present in this compound make it a promising monomer or precursor for the synthesis of advanced organic materials. The incorporation of cyclopropane rings into polymer backbones is a known strategy to alter and enhance the physical properties of materials. ontosight.ai

The acrylonitrile (B1666552) unit is a fundamental component in polymer chemistry, most notably as the monomer for polyacrylonitrile (B21495) and its copolymers. Introducing acrylonitrile units into the side chains of π-conjugated polymers is a strategy for developing materials with favorable fluorescence properties and charge-transfer interactions. rsc.org Similarly, the aminophenyl group is a common structural motif in electroactive polymers and organic dyes. Therefore, this compound could potentially be used to synthesize novel polymers with unique thermal, mechanical, and optoelectronic properties by leveraging the combined characteristics of its constituent parts.

Role in Cascade and Domino Reactions for Chemical Efficiency

Cascade and domino reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govbeilstein-journals.org This approach enhances chemical efficiency, reduces waste, and saves time, aligning with the principles of green chemistry. nih.gov

The reactivity of donor-acceptor cyclopropanes makes them ideal substrates for such processes. researchgate.net A structurally analogous compound, 1-(2-aminophenyl)prop-2-ynol, has been shown to participate in a novel cascade reaction with alkynols. rsc.org This process results in the formation of a complex, fused 5,5,6-tricyclic skeleton through the creation of two carbon-carbon bonds, one carbon-oxygen bond, and one carbon-nitrogen bond in a single reaction. rsc.org Similarly, domino reactions have been developed for other substituted cyclopropanes, such as aminopropenoyl cyclopropanes, leading to the efficient synthesis of complex heterocyclic systems like thieno[3,2-c]pyridinones. rsc.orgresearchgate.net The unique electronic and steric properties of this compound suggest its high potential for use in similar elegant and efficient cascade transformations.

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. lookchem.comresearchgate.net This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients and other high-value organic compounds.

The synthesis of cyclopropane derivatives has been successfully adapted to flow chemistry methodologies. For example, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been developed, demonstrating high productivity and good chemical yields in short residence times. researchgate.netrsc.orgunica.it This process highlights the feasibility of constructing the core cyclopropane amine structure in a scalable manner. Furthermore, precursors containing the aminophenyl moiety have been used in continuous flow systems for the synthesis of pharmaceuticals. nih.gov The successful application of flow chemistry to related structures strongly indicates that the synthesis and subsequent transformations of this compound could be efficiently integrated into scalable, continuous manufacturing processes.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-(2-Aminophenyl)prop-2-ynol
1-Acyl-2-(ortho-hydroxyaryl)cyclopropane
1,1-Cyclopropane aminoketone
Acrylonitrile
Aminopropenoyl cyclopropane
Flibanserin
N-functionalized 2-aminophenol
Nitrocyclopropane
Phenyl Vinyl Sulfide
Polyacrylonitrile
tert-Butyl (2-aminophenyl)carbamate

Future Research Directions and Unaddressed Challenges in the Study of 1 2 Aminophenyl Cyclopropanecarbonitrile

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable methods for the synthesis of 1-(2-aminophenyl)cyclopropanecarbonitrile is a primary challenge. Current synthetic strategies for related aminophenyl cyclopropane (B1198618) derivatives often involve multi-step processes that may not be atom-economical or environmentally benign. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile has been reported to proceed in three steps starting from 4-nitrobenzaldehyde, with the structure confirmed by mass spectrometry and proton nuclear magnetic resonance spectroscopy atlantis-press.com. While this provides a potential starting point, future research should focus on the development of more direct and greener synthetic routes.

A promising avenue for future exploration is the use of chemoenzymatic strategies. Biocatalytic cyclopropanation reactions, utilizing engineered hemoproteins such as myoglobin, have emerged as a powerful tool for the stereoselective synthesis of cyclopropanes rochester.eduwpmucdn.com. The development of a biocatalytic process for the synthesis of this compound could offer significant advantages in terms of efficiency, selectivity, and sustainability.

Furthermore, the exploration of continuous flow synthesis methodologies could lead to more scalable and efficient production of this compound. Continuous flow processes have been successfully applied to the asymmetric synthesis of chiral active pharmaceutical ingredients and their intermediates, demonstrating benefits such as improved reaction control, enhanced safety, and higher productivity nih.gov.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Multi-step Synthesis from NitroarenesEstablished methodology for related compounds atlantis-press.comPotentially low overall yield, use of harsh reagents
Chemoenzymatic SynthesisHigh stereoselectivity, environmentally benign rochester.eduwpmucdn.comEnzyme development and optimization required
Continuous Flow SynthesisScalability, improved process control nih.govInitial setup costs, optimization of flow parameters

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique juxtaposition of a donor aminophenyl group and an acceptor nitrile group on the cyclopropane ring suggests that this compound could exhibit novel reactivity patterns as a donor-acceptor cyclopropane. These compounds are known to undergo a variety of ring-opening reactions, cycloadditions, and rearrangements, making them valuable building blocks in organic synthesis mdpi.com.

Future research should focus on systematically investigating the reactivity of this compound under various conditions, including thermal, photochemical, and catalytic activation. The presence of the ortho-amino group could lead to unprecedented intramolecular transformations, such as the formation of novel heterocyclic scaffolds. For example, the amino group could act as an internal nucleophile, participating in ring-opening reactions of the cyclopropane ring to form nitrogen-containing heterocycles.

The development of catalytic asymmetric reactions involving this compound is another important area for future exploration. The use of chiral catalysts could enable the enantioselective synthesis of complex molecules from this versatile building block.

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with tailored reactivity and properties. Density functional theory (DFT) calculations can be employed to understand the electronic structure of the molecule and to predict its reactivity in various chemical transformations nih.govnih.gov.

Future research in this area should focus on using computational methods to:

Predict the regioselectivity and stereoselectivity of reactions: This can guide the development of new synthetic methodologies.

Design derivatives with enhanced reactivity or stability: By introducing different substituents on the aromatic ring or the cyclopropane moiety, it may be possible to fine-tune the electronic properties of the molecule.

Explore the potential for novel catalytic applications: Computational screening can be used to identify potential catalysts for new transformations involving this compound and its derivatives.

The computational design of generalist cyclopropanases with stereodivergent selectivity has been reported, showcasing the power of in silico methods in enzyme engineering for cyclopropanation reactions chemrxiv.org. A similar approach could be applied to design enzymes specifically tailored for the synthesis or transformation of this compound.

Expanding Applications in Stereoselective and Asymmetric Chemical Synthesis

The chiral nature of many cyclopropane-containing molecules makes them attractive targets for asymmetric synthesis. Future research should aim to establish this compound as a versatile chiral building block for the synthesis of complex and biologically active molecules.

Key research directions include:

Development of asymmetric cyclopropanation reactions: This would allow for the direct synthesis of enantiomerically enriched this compound. Asymmetric cobalt(II)-catalyzed cyclopropanation has been successfully used for the synthesis of chiral cyclopropyl (B3062369) carboxamides, demonstrating the feasibility of this approach organic-chemistry.org.

Enantioselective transformations of the racemic compound: The development of kinetic resolution or dynamic kinetic resolution processes could provide access to both enantiomers of this compound and its derivatives.

Application in the synthesis of peptidomimetics: Cyclopropane-based peptidomimetics have been shown to mimic a wide range of peptide secondary structures, making them valuable tools in drug discovery nih.gov. The unique structure of this compound could be exploited to create novel peptidomimetic scaffolds.

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes has been described, which could potentially be adapted for the synthesis of chiral derivatives of this compound rsc.org.

Methodological Advancements in Characterization for Complex Structures

The detailed structural characterization of this compound and its derivatives is crucial for understanding their reactivity and for confirming the stereochemistry of newly synthesized compounds. While standard analytical techniques such as NMR and mass spectrometry are essential, the complexity of some cyclopropane-containing molecules may require more advanced characterization methods.

Future research should focus on:

The application of advanced NMR techniques: Two-dimensional NMR experiments, such as NOESY and ROESY, can provide valuable information about the relative stereochemistry of substituents on the cyclopropane ring.

X-ray crystallography: This technique provides unambiguous determination of the three-dimensional structure of crystalline compounds.

Chiral chromatography: The development of enantioselective gas chromatography (GC) or high-performance liquid chromatography (HPLC) methods is essential for determining the enantiomeric excess of chiral cyclopropane derivatives researchgate.net.

The conformational analysis of cyclopropane-based peptidomimetics has been successfully carried out using a combination of computational calculations and X-ray crystallography, providing a roadmap for the characterization of complex cyclopropane structures nih.gov.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during cyclopropanation to minimize side reactions.
  • Catalyst Loading : Rhodium catalysts at 1–2 mol% improve regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >90% purity .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Key hazards include toxicity (H302, H315, H319) and respiratory irritation (H335). Essential protocols:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to limit airborne exposure (OSHA PEL: <1 mg/m³) .
  • Spill Management : Neutralize with activated carbon; avoid water to prevent HCN release .

Q. Advanced Consideration :

  • Decomposition Products : Thermal degradation releases hydrogen cyanide (HCN) and aromatic amines. Monitor with FTIR or GC-MS during reactions .

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and verify its purity?

Basic Research Question

  • ¹H/¹³C NMR :
    • Cyclopropane protons : δ 1.2–1.8 ppm (AB quartet due to ring strain).
    • Aromatic protons : δ 6.5–7.5 ppm (doublets for ortho-aminophenyl substitution) .
  • IR : Sharp peak at ~2240 cm⁻¹ (C≡N stretch) .
  • MS : Molecular ion [M+H]⁺ at m/z 173.1 (calculated) with fragmentation at the cyclopropane ring .

Q. Advanced Application :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., reaction byproducts) .

What strategies address regioselectivity challenges in derivatizing this compound for medicinal chemistry applications?

Advanced Research Question
Key Challenges : Competing reactivity at the amine (-NH₂) and nitrile (-CN) groups.
Methodologies :

  • Protection/Deprotection : Use Boc-anhydride to protect the amine, enabling selective nitrile derivatization (e.g., hydrolysis to carboxylic acids) .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the nitrile group (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. Case Study :

  • Antimicrobial Derivatives : Substituents at the para-position of the phenyl ring show enhanced activity (MIC: 2–8 µg/mL against S. aureus) .

How do structural modifications to the cyclopropane ring influence the stability and reactivity of this compound?

Advanced Research Question

  • Ring Strain Effects : The cyclopropane ring increases electrophilicity at the nitrile group, accelerating nucleophilic additions (e.g., Grignard reagents) .
  • Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) stabilize the ring but reduce solubility; methyl groups enhance lipophilicity (logP +0.5) .

Q. Instability Mitigation :

  • Storage : Store under argon at –20°C to prevent ring-opening oxidation .

What analytical methods are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question
Common Discrepancies : Varying IC₅₀ values in enzyme inhibition assays.
Resolution Strategies :

  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements.
  • Structural Confirmation : X-ray crystallography (e.g., CCDC entry 952664) validates binding conformations .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects on bioactivity .

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